molecular formula C8H4F4O2 B1304130 3-Fluoro-4-(trifluoromethoxy)benzaldehyde CAS No. 473917-15-6

3-Fluoro-4-(trifluoromethoxy)benzaldehyde

Cat. No. B1304130
M. Wt: 208.11 g/mol
InChI Key: RQLRUBHAAVGRPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve multiple steps, including the formation of intermediates such as fluorinated benzaldehydes and esters. For instance, the synthesis of soluble fluoro-polyimides involves a fluorine-containing aromatic diamine reacting with aromatic dianhydrides, where the diamine is obtained by reducing a dinitro-compound synthesized from a fluorinated benzene derivative . Similarly, the practical synthesis of 4,4,4-trifluorocrotonaldehyde, a precursor for enantioselective formations of trifluoromethylated stereogenic centers, involves organocatalytic additions . These methods could potentially be adapted for the synthesis of "3-Fluoro-4-(trifluoromethoxy)benzaldehyde".

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the presence of C(sp3)–F bonds and the trifluoromethyl group affects the molecular conformation and crystal packing, demonstrating the importance of weak intermolecular interactions involving organic fluorine . This suggests that "3-Fluoro-4-(trifluoromethoxy)benzaldehyde" would also exhibit unique structural characteristics due to its fluorine content.

Chemical Reactions Analysis

Fluorinated aromatic aldehydes can participate in various chemical reactions. For example, the deoxyfluorination of benzaldehydes using sulfuryl fluoride and tetramethylammonium fluoride is a method to introduce fluorine atoms at specific positions . Fluorinated 3-oxoesters can react with benzaldehydes to form different products depending on the reaction conditions . These reactions highlight the reactivity of fluorinated aldehydes and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films derived from fluorinated diamines . The presence of fluorine can also lead to unique electronic properties, as observed in the benzaldehyde/boron trifluoride adduct, where complexation with BF3 leads to LUMO lowering and an increased positive charge at the carbonyl carbon . These properties are likely to be relevant to "3-Fluoro-4-(trifluoromethoxy)benzaldehyde" as well.

Scientific Research Applications

Synthesis and Anticancer Activity

3-Fluoro-4-(trifluoromethoxy)benzaldehyde has been used in the synthesis of fluorinated analogues of combretastatin A-4, demonstrating potent in vitro anticancer properties. The synthesis involves fluoro-substituted stilbenes, illustrating the compound's utility in generating new anticancer agents with retained cell growth inhibitory properties (Lawrence et al., 2003).

Radiochemical Synthesis for PET Imaging

The compound has potential applications in radiochemical syntheses, particularly for positron emission tomography (PET) imaging. It has been utilized in reductive etherification processes to synthesize 4-[18F]fluoro-benzylethers in one step, showcasing its relevance in creating radiotracers for medical diagnostics (Funke et al., 2006).

Copolymerization for Material Science

Its derivatives have been used in the synthesis and copolymerization with styrene to produce novel materials. These materials include fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, expanding the applications into the field of material science and engineering (Cimino et al., 2020).

Enhancement of CO2 Adsorption Materials

The synthesis of fluorinated microporous polyaminals for adsorption of carbon dioxide highlights another significant application. The incorporation of fluorinated benzaldehydes into these materials increases their specific surface areas and CO2 adsorption capacities, making them viable for environmental applications in carbon capture and sequestration (Li et al., 2016).

Organic Synthesis and Catalysis

It has been involved in Pd-catalyzed ortho C-H hydroxylation, showcasing its utility in catalytic organic synthesis. Such transformations demonstrate the compound's role in facilitating complex organic reactions, contributing to the synthesis of diverse organic products (Chen et al., 2017).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It has hazard statements H302 - H411, indicating that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

3-fluoro-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLRUBHAAVGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382606
Record name 3-fluoro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethoxy)benzaldehyde

CAS RN

473917-15-6
Record name 3-fluoro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
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